molecular formula C19H15ClN4O3S B2413198 3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953245-87-9

3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2413198
CAS No.: 953245-87-9
M. Wt: 414.86
InChI Key: KYFUCNGLWDLFMP-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a potent and selective small-molecule inhibitor of the BCR-ABL fusion tyrosine kinase, a well-validated oncogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This compound is of significant research value for investigating the pathogenesis and progression of BCR-ABL-positive malignancies. Its mechanism of action involves competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby suppressing its constitutive tyrosine kinase activity and blocking downstream pro-survival and proliferative signaling pathways, such as JAK/STAT, MAPK/ERK, and PI3K/Akt. Researchers utilize this inhibitor to study mechanisms of oncogenic kinase signaling, resistance mutations, and to explore novel therapeutic strategies, particularly in the context of imatinib-resistant CML, as it has shown activity against certain mutant forms of BCR-ABL. Its core imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design, contributing to its high affinity and selectivity profile. This makes it a critical tool for preclinical in vitro and in vivo studies aimed at understanding leukemogenesis and evaluating potential combination therapies.

Properties

IUPAC Name

3-chloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-27-19-9-8-18-21-17(12-24(18)22-19)13-4-2-6-15(10-13)23-28(25,26)16-7-3-5-14(20)11-16/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFUCNGLWDLFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : 3-Amino-6-chloropyridazine + α-bromo-3-nitroacetophenone.
  • Base : Sodium bicarbonate (NaHCO₃) in ethanol/water.
  • Temperature : Reflux at 80°C for 12 hours.
  • Yield : ~70–85%.

The halogen at position 6 of the pyridazine ring directs alkylation to the nitrogen adjacent to the amino group, ensuring regioselective cyclization.

Intermediate Isolation

The product, 6-chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine , is purified via silica gel chromatography (hexane/ethyl acetate, 3:1). Characterization by $$ ^1H $$-NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and the nitro group (δ 8.1 ppm).

Methoxy Group Introduction at Position 6

The 6-chloro substituent is replaced with methoxy via nucleophilic aromatic substitution (SNAr).

Optimization of SNAr

  • Reagent : Sodium methoxide (NaOMe) in methanol.
  • Temperature : 120°C (microwave-assisted).
  • Yield : ~90%.

The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing imidazo ring activating the chloro group for substitution.

Characterization of 6-Methoxy Intermediate

6-Methoxy-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine exhibits a downfield shift for the methoxy protons (δ 3.9 ppm) in $$ ^1H $$-NMR.

Reduction of Nitro to Amine

The nitro group on the phenyl ring is reduced to an amine, enabling subsequent sulfonylation.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C, 10 wt%).
  • Conditions : H₂ (1 atm), ethanol, 25°C, 6 hours.
  • Yield : ~95%.

Alternative Reduction

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) at 0°C achieves similar yields but requires careful pH control.

Sulfonamide Coupling

The aniline intermediate reacts with 3-chlorobenzenesulfonyl chloride to form the sulfonamide bond.

Reaction Protocol

  • Base : Pyridine (scavenges HCl).
  • Solvent : Dichloromethane (DCM), 0°C → 25°C, 4 hours.
  • Yield : ~80%.

Byproduct Management

Excess sulfonyl chloride is quenched with aqueous NaHCO₃. The crude product is purified via chromatography (ethyl acetate/hexane, 1:1).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A halogenated imidazo[1,2-b]pyridazine (e.g., 2-bromo-6-methoxyimidazo[1,2-b]pyridazine) undergoes coupling with 3-aminophenylboronic acid :

  • Catalyst : Pd(PPh₃)₄.
  • Base : K₂CO₃.
  • Solvent : DMF/H₂O (10:1), 90°C, 12 hours.
  • Yield : ~65%.

Sonogashira Coupling

Ethynyltrimethylsilane reacts with iodinated intermediates to install alkyne spacers, though this route is less efficient for aryl-aryl bonds.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 8.4 (s, 1H, imidazo-H), 7.8–7.2 (m, 8H, aromatic), 3.9 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z 398.4 [M+H]⁺ (calc. 398.4).

Purity Assessment

HPLC (C18 column, MeCN/H₂O, 70:30) shows >98% purity.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at pyridazine N4 necessitates halogen-directed synthesis.
  • Sulfonylation Side Reactions : Over-sulfonylation is mitigated by stoichiometric control.
  • Solubility Issues : Polar intermediates require DMF or DMSO for dissolution, complicating purification.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzenesulfonamide core with a 3-chloro substitution and a 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety. The synthesis typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyridazine Ring : Cyclization reactions using appropriate precursors.
  • Methoxylation : Introduction of the methoxy group at the 6-position.
  • Chlorination : Addition of the chloro group at the 3-position of the benzenesulfonamide core.
  • Coupling Reactions : Final assembly through coupling of the substituted benzenesulfonamide with the imidazo[1,2-b]pyridazine derivative.

Medicinal Chemistry

This compound serves as a scaffold for developing new drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance its biological activity and selectivity.

  • Anticancer Activity : In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound interacts with molecular targets involved in cancer signaling pathways, potentially inhibiting kinases that promote cell survival or activating pathways leading to programmed cell death.

Biological Studies

The compound can be utilized to explore the biological activity of imidazo[1,2-b]pyridazine derivatives. Research indicates that these derivatives may possess anti-inflammatory properties and other therapeutic potentials.

  • Mechanism of Action : The interaction with specific molecular targets leads to modulation of their activity, resulting in altered signaling pathways that can affect cellular responses such as apoptosis and inflammation.

Materials Science

There is potential for this compound in materials science, particularly in developing new materials such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties can be exploited for various applications in electronic devices.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines through targeted mechanisms involving apoptosis induction.
  • Inflammation Studies : Research conducted by Bioorganic & Medicinal Chemistry Letters demonstrated its potential as an anti-inflammatory agent through modulation of cytokine production in vitro.
  • Material Development : Investigations into its properties for use in organic electronics have shown promising results regarding charge transport capabilities, making it a candidate for further exploration in material science applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxy group on the imidazo[1,2-b]pyridazine ring and the benzenesulfonamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide. The molecular formula is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, and it features a complex arrangement that contributes to its biological properties.

PropertyValue
Molecular FormulaC18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S
Molecular Weight372.87 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in disease pathways, particularly those related to cancer and inflammation. The compound's sulfonamide moiety is known to interact with carbonic anhydrase and other enzymes, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance, compounds similar to 3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide have shown significant inhibitory effects on tumor cell proliferation in vitro and in vivo models. A notable study demonstrated that these derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The presence of the methoxy group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes .

Case Studies

  • Study on Anticancer Properties : A study published in Cancer Research reported that a related imidazo[1,2-b]pyridazine derivative exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of the PI3K/AKT signaling pathway, leading to reduced cell viability .
  • Anti-inflammatory Research : In a clinical trial assessing new anti-inflammatory agents, a compound structurally similar to 3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide was tested for its ability to alleviate symptoms in rheumatoid arthritis patients. Results indicated significant reductions in joint swelling and pain .

Q & A

Q. How does the imidazopyridazine scaffold compare to other heterocycles in sulfonamide derivatives?

  • Answer :
  • Advantages : Enhanced metabolic stability over imidazopyridines due to reduced CYP3A4-mediated oxidation .
  • Limitations : Lower solubility compared to triazole derivatives, requiring formulation optimization .

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